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molecular formula C9H14N2O2S B1381995 Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate CAS No. 76687-08-6

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Cat. No. B1381995
M. Wt: 214.29 g/mol
InChI Key: MSXIJOZJYSPLGG-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester (1.5 g, 3.45 mmol) was refluxed in 15 mL of trifluoroacetic acid for 18 hrs. Trifluoroacetic acid was removed in vacuo and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was washed with brine and dried over anhydrous sodium sulphate and the solvent was removed in vacuo to get the solid product (0.7 g).
Name
2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:30])[C:5]([C:8]1[N:9]=[C:10]([N:13](C(OC(C)(C)C)=O)CC2C=CC(OC)=CC=2)[S:11][CH:12]=1)([CH3:7])[CH3:6])[CH3:2]>FC(F)(F)C(O)=O>[CH2:1]([O:3][C:4](=[O:30])[C:5]([C:8]1[N:9]=[C:10]([NH2:13])[S:11][CH:12]=1)([CH3:7])[CH3:6])[CH3:2]

Inputs

Step One
Name
2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(C(C)(C)C=1N=C(SC1)N(CC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trifluoroacetic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)(C)C=1N=C(SC1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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